molecular formula C15H16O2 B3050961 Butyl naphthalene-2-carboxylate CAS No. 3007-89-4

Butyl naphthalene-2-carboxylate

Cat. No. B3050961
CAS RN: 3007-89-4
M. Wt: 228.29 g/mol
InChI Key: DWJWOMVGRHTIAF-UHFFFAOYSA-N
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Description

Butyl naphthalene-2-carboxylate is a derivative of 2-Naphthalenecarboxylic acid . It is a compound that has a naphthalene ring (a polycyclic aromatic hydrocarbon) attached to a carboxylate group with a butyl chain .


Synthesis Analysis

The synthesis of Butyl naphthalene-2-carboxylate can be achieved through an SN2 reaction. This involves the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . The reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular formula of Butyl naphthalene-2-carboxylate is C14H16 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Butyl naphthalene-2-carboxylate can participate in SN2 reactions, which are of fundamental importance in organic chemistry . It can also form carboxylate salts when reacted with bases .

Scientific Research Applications

Catalytic Performance in Naphthalene tert-Butylation

Butyl naphthalene-2-carboxylate is involved in the tert-butylation of naphthalene, a process crucial for producing 2,6-di-tert-butylnaphthalene, an important raw material in polyethylene naphthalate synthesis. Research demonstrates that treatments like desilication and dealumination can enhance the catalytic performance of Al-rich HMOR zeolites in this process, optimizing the porosity and acidity for improved conversion rates and selectivity (Huang et al., 2019).

Synthesis of Axially Chiral Cyclopentadienyl Ligands

Butyl naphthalene-2-carboxylate esters are used in synthesizing axially chiral cyclopentadienyl ligands, contributing to the stereoselective synthesis of complex organic compounds. This involves coupling reactions with fluorenyllithiums and can result in high stereoselectivity dependent on various factors like sulfoxide and ester substituents (Baker et al., 1998).

Biodegradation of Polycyclic Aromatic Hydrocarbons

Carboxylated naphthalene, like butyl naphthalene-2-carboxylate, plays a role in understanding the biodegradation pathways of polycyclic aromatic hydrocarbons. Studies have identified intermediate metabolites in this process, suggesting that carboxylation is an initial step in the anaerobic metabolism of naphthalene (Zhang et al., 2004).

Synthesis of Side-Chain Liquid Crystalline Polysiloxanes

Butyl naphthalene-2-carboxylate derivatives are integral in synthesizing side-chain liquid crystalline polysiloxanes. These compounds, containing naphthalene carboxylate moieties, display smectic mesomorphism and are used in creating materials with specific thermal and optical properties (Hsu & Shih, 1996).

Naphthalene Degradation in Environmental Remediation

Research involving butyl naphthalene-2-carboxylate contributes to understanding naphthalene degradation pathways. This knowledge is crucial for environmental remediation, particularly in treating polycyclic aromatic hydrocarbon contamination (Meckenstock et al., 2000).

Mechanism of Action

The mechanism of action of Butyl naphthalene-2-carboxylate is primarily through its participation in SN2 reactions .

Future Directions

Naphthalenecarboxylic acids, which include Butyl naphthalene-2-carboxylate, constitute an important class of aromatic carboxylic acids. They are widely used in the synthesis of herbicides, phytohormones, dyes, photographic materials, and polymers. They also have extensive use in medicine and cosmetology . Future research may focus on developing new synthetic strategies for these compounds, particularly in line with the principles of Green Chemistry .

properties

IUPAC Name

butyl naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-10-17-15(16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWOMVGRHTIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543463
Record name Butyl naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3007-89-4
Record name Butyl naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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